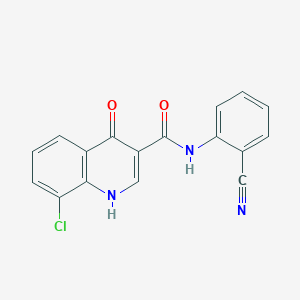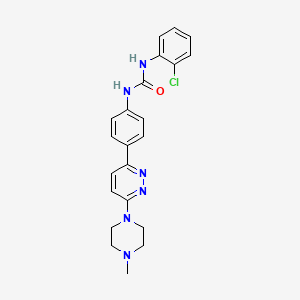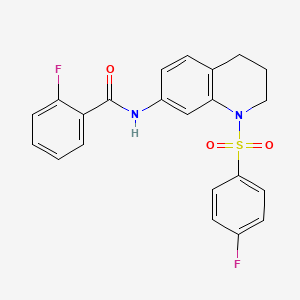![molecular formula C17H11FN4S B2517767 3-(2-Fluorphenyl)-6-[(E)-2-Phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol CAS No. 874464-01-4](/img/structure/B2517767.png)
3-(2-Fluorphenyl)-6-[(E)-2-Phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" is a fluorinated triazolothiadiazole derivative. These compounds are of significant interest due to their potential pharmacological properties, including anticancer and antimicrobial activities. The presence of fluorine atoms in the molecular structure often enhances the biological activity of these compounds due to the unique properties of fluorine, such as its electronegativity and small size .
Synthesis Analysis
The synthesis of fluorinated triazolothiadiazoles typically involves the condensation of amino-triazole-thiols with fluorinated aromatic acids. Phosphoryl chloride has been used as a cyclizing agent to achieve efficient synthesis of these compounds . The process yields a variety of derivatives with different substituents, which can be further screened for their biological activities .
Molecular Structure Analysis
The molecular structure of triazolothiadiazoles is characterized by the presence of multiple heterocyclic rings, including a triazole and a thiadiazole ring. The fluorophenyl group contributes to the overall molecular geometry and electronic distribution, which can influence the compound's interaction with biological targets. Single-crystal X-ray diffraction has been used to determine the crystal structure of similar compounds, revealing the dihedral angles between the rings and providing insight into the conformational preferences of these molecules .
Chemical Reactions Analysis
Triazolothiadiazoles can participate in various chemical reactions due to their reactive sites, such as the amino group and the thiadiazole moiety. These sites allow for further functionalization and the formation of diverse derivatives with potential for increased biological activity. The reactivity of these compounds can be exploited to synthesize novel molecules with specific pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolothiadiazoles, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the rings. The introduction of a fluorine atom can significantly alter these properties, potentially leading to improved pharmacokinetic profiles. Spectroscopic techniques, including IR, NMR, and mass spectrometry, are commonly used to characterize these compounds and confirm their structures .
Relevant Case Studies
Several studies have evaluated the anticancer activity of fluorinated triazolothiadiazoles. For instance, compounds with moderate to good antiproliferative potency against various cancer cell lines have been identified, with some derivatives showing higher activity than others . Additionally, antimicrobial activities have been reported, with certain derivatives exhibiting interesting antibacterial activity against pathogens like Staphylococcus aureus . The potential anti-tumor properties of these compounds have been investigated, with some showing inhibitory effects on the growth of a wide range of cancer cell lines . Furthermore, the inhibitory activity of these compounds against enzymes like E. coli methionine aminopeptidase has been studied, revealing significant inhibitory activity for some derivatives .
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben unter Verwendung dieser Verbindung tetrazinbasierte energetische Materialien synthetisiert. Beispielsweise zeigt Verbindung 5 eine ausgezeichnete Unempfindlichkeit gegenüber externen Reizen und eine berechnete Detonationsleistung, die mit der Benchmark des Sekundärexplosivstoffs CL-20 vergleichbar ist. Eine andere Verbindung, 10, übertrifft bestehende hitzebeständige Sprengstoffe. Diese Materialien finden Anwendung in der Verteidigung und in industriellen Anwendungen .
- Anwendung: Eine Eintopfsynthesemethode liefert funktionalisierte Thiazolo[3,2-b][1,2,4]triazol, Triazolo[1,5-a]pyrimidin und Triazolo[3,4-b][1,3,4]thiadiazin. Diese Derivate können hinsichtlich ihrer biologischen Aktivitäten, wie z. B. antimikrobielle oder Antitumoraktivitäten, untersucht werden .
- Anwendung: Eine milde Eintopfsynthese aus 2-Hydrazinopyridin und substituierten aromatischen Aldehyden ermöglicht den Zugang zu diesen Verbindungen. Ihre Toleranz gegenüber funktionellen Gruppen und ihr atomökonomischer Charakter machen sie für die Medikamentenentwicklung und Materialwissenschaft nützlich .
Energetische Materialien
Funktionalisierte Thiazolderivate
[1,2,4]Triazolo[4,3-a]pyridine
Zukünftige Richtungen
The future directions for research on “3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” could include further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it may be worthwhile to investigate its potential as a pharmaceutical agent .
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4S/c18-14-9-5-4-8-13(14)16-19-20-17-22(16)21-15(23-17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBPFGPYASNSKL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cyclobutyl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2517691.png)

![1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2517695.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)
![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)
